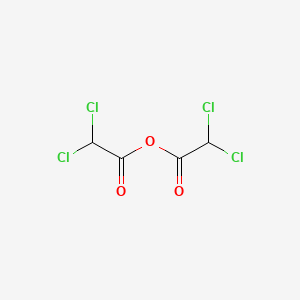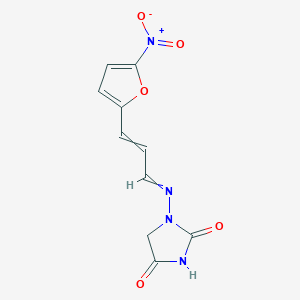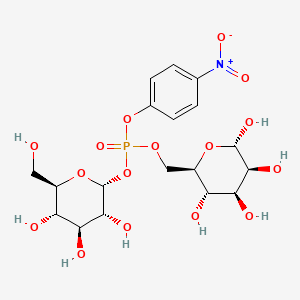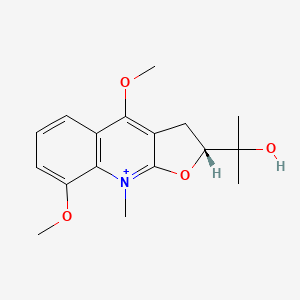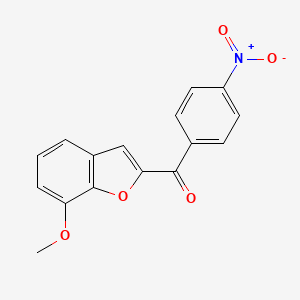![molecular formula C15H17NO3S2 B1195759 2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester is a thiophenecarboxylic acid.
Applications De Recherche Scientifique
Environmental Monitoring and Exposure Assessment
Compounds similar to 2-Thiophenecarboxylic acid esters have been studied for their presence in the environment and their potential as biomarkers for exposure assessment. For example, environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been monitored through the detection of oxidative metabolites in human urine, suggesting a method for assessing exposure to various environmental chemicals (Silva et al., 2013).
Pharmacokinetics and Metabolism
Understanding the metabolism of chemical compounds is crucial in pharmacology and toxicology. Studies on compounds like mebeverine have shown complete hydrolysis to corresponding acid and alcohol moieties in humans, highlighting the importance of investigating metabolic pathways and potential metabolites of thiophenecarboxylic acid esters for their pharmacological applications (Kristinsson et al., 1994).
Vascular Studies
Research on vascular responses to certain compounds can inform their potential therapeutic applications. For instance, the effect of HN-65021 on angiotensin II-induced vasoconstriction in human forearm vasculature has been studied, suggesting the relevance of exploring similar compounds for vascular effects (Cockcroft et al., 1995).
Analytical Chemistry and Biomarker Development
The development of analytical methods for detecting and quantifying chemical compounds and their metabolites in biological samples is a significant application area. Research on saturated and unsaturated dicarboxylic acids in urine, for example, has improved the understanding of metabolic disorders and the identification of biomarkers for various conditions (Liebich et al., 1980).
Propriétés
Nom du produit |
2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester |
|---|---|
Formule moléculaire |
C15H17NO3S2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
[3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO3S2/c1-10(2)13(19-15(18)12-6-4-8-21-12)14(17)16-9-11-5-3-7-20-11/h3-8,10,13H,9H2,1-2H3,(H,16,17) |
Clé InChI |
YRMWNJJGZIIGOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC1=CC=CS1)OC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)
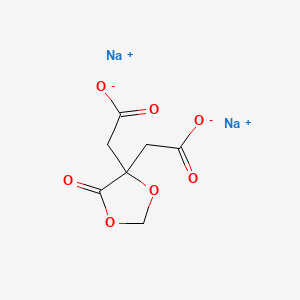
![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)
![(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1195681.png)
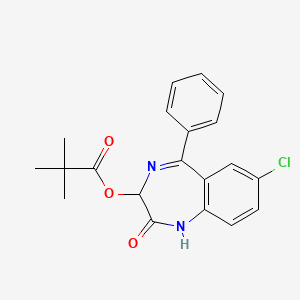
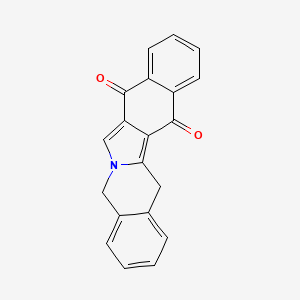
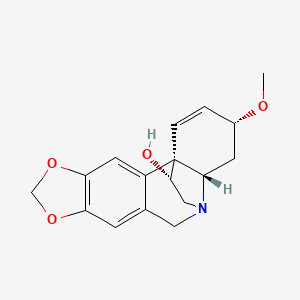
![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)
